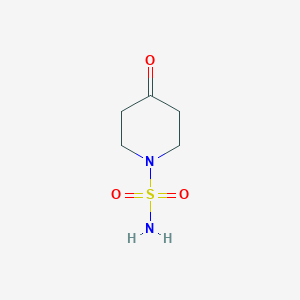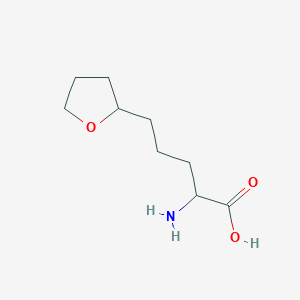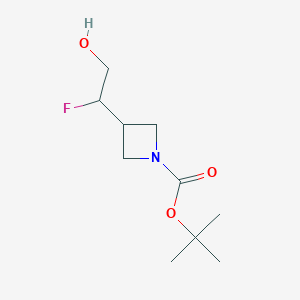
4-Oxopiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxopiperidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H10N2O3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The sulfonamide group (-SO2NH2) attached to the piperidine ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Oxopiperidine-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of piperidine with sulfonyl chlorides in the presence of a base. This method typically involves the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another efficient method involves the NH4I-mediated amination of sodium sulfinates . This environmentally friendly method tolerates a wide range of functional groups and provides sulfonamide compounds in reasonable to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides . Additionally, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxopiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sulfonyl chlorides and bases are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-Oxopiperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 4-oxopiperidine-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-Oxopiperidine-1-sulfonamide is unique due to its specific structure, which includes a piperidine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-oxopiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYEUDGTTYDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)



![(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B13565195.png)
![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)


